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Compound of Interest

Compound Name: 4-(3-Methylphenyl)phenol

Cat. No.: B181839

Introduction

4-(3-Cresyl)phenol, also known as 4-(m-tolyl)phenol, is a biaryl compound of significant interest
in medicinal chemistry and materials science. Its structural motif, featuring two interconnected
phenyl rings with hydroxyl and methyl functionalities, imparts a unique combination of
properties that are leveraged in the design of novel therapeutics and advanced polymers. A
thorough understanding of its molecular structure and purity is paramount for any research and
development endeavor. This technical guide provides an in-depth analysis of the spectroscopic
data for 4-(3-cresyl)phenol, offering a detailed interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental data for this specific
molecule is not readily available in public spectral databases, this guide will synthesize the
expected spectral characteristics based on established principles of spectroscopy and data
from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who
require a comprehensive understanding of the spectroscopic profile of 4-(3-cresyl)phenol for
identification, purity assessment, and quality control purposes.

Molecular Structure and Isomerism

Understanding the molecular architecture is the first step in interpreting spectroscopic data. 4-
(3-cresyl)phenol consists of a phenol ring linked to a m-cresol ring at the 4-position of the
phenol.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b181839?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Molecular structure of 4-(3-cresyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 4-(3-cresyl)phenol, both *H and 3C NMR will provide critical information
about the electronic environment of each nucleus.

Experimental Protocol: A Practical Approach

A standard protocol for acquiring high-quality NMR spectra of 4-(3-cresyl)phenol would involve
dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de). The choice of solvent is
critical; CDCls is a good first choice for its ability to dissolve a wide range of organic
compounds and its relatively simple solvent signal. However, if hydrogen bonding or
exchangeable protons are of particular interest, DMSO-ds is often preferred as it can slow
down the exchange rate of the phenolic proton, making it more readily observable.
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing
(6 = 0.00 ppm). Spectra should be acquired on a spectrometer operating at a field strength of
at least 400 MHz for protons to ensure adequate signal dispersion.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum of 4-(3-cresyl)phenol is expected to be complex due to the presence of
two substituted aromatic rings. The predicted chemical shifts are based on the principle of
substituent additivity, taking phenol and m-cresol as model compounds.
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Predicted
Chemical Shift Multiplicity Integration Justification

(3, ppm)

Proton
Assignment

The chemical
shift of phenolic
protons can vary
significantly with
concentration
Phenolic OH 45-55 Broad Singlet 1H and solvent due
to hydrogen
bonding.[1] It is
expected to be a
broad signal that
may exchange

with D20.

The protons on
the phenol ring
will be influenced
by the electron-
donating

Ar-H (Phenol )
6.8-7.3 Multiplet 4H hydroxyl group

Ring)
and the electron-

withdrawing tolyl
group, leading to
a complex

multiplet.

The protons on
the m-cresol ring
will exhibit a
complex splitting
6.7-7.2 Multiplet 4H pattern due to
their relative

Ar-H (Cresol
Ring)

positions and
coupling with
each other.
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The methyl
protons are
attached to an
aromatic ring and
are expected to
Methyl (CHs) ~2.3 Singlet 3H
appear as a
sharp singlet in
the typical range
for benzylic

protons.[2]

Causality in Spectral Features: The broadness of the phenolic -OH peak is a direct
consequence of intermolecular hydrogen bonding and chemical exchange. The overlapping
multiplets in the aromatic region arise from the similar electronic environments of the protons
on both rings and the complex spin-spin coupling between them.

13C NMR Spectroscopy: Predicted Data and
Interpretation

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. Due to
the lack of symmetry, all 13 carbon atoms in 4-(3-cresyl)phenol are expected to be unique and
therefore produce 13 distinct signals.
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Carbon Assignment

Predicted Chemical Shift (9,
ppm)

Justification

C-OH (Phenol)

150 - 156

The carbon attached to the
hydroxyl group is significantly
deshielded due to the

electronegativity of oxygen.[3]

C-C (Biaryl Linkage)

135 - 142

The quaternary carbons
involved in the biaryl bond are

expected to be in this region.

Aromatic CH (Phenol)

115-130

These carbons will be
influenced by the hydroxyl and

tolyl substituents.

Aromatic CH (Cresol)

112 - 139

The chemical shifts will be
affected by the methyl and

phenol substituents.[2]

C-CHs (Cresol)

138 - 140

The quaternary carbon

attached to the methyl group.

Methyl (CHs)

The methyl carbon is expected
in the typical range for an

aromatic methyl group.[2]

Self-Validating System: The presence of the predicted number of signals in both *H and 13C

NMR, along with their characteristic chemical shifts and multiplicities, would provide strong

evidence for the correct structure of 4-(3-cresyl)phenol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-(3-cresyl)phenol will be dominated by absorptions from the

hydroxyl group and the aromatic rings.

Experimental Protocol: Solid-State Analysis
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For a solid sample like 4-(3-cresyl)phenol, the most common method for obtaining an IR
spectrum is using the Potassium Bromide (KBr) pellet technique. A small amount of the sample
(1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent
pellet. This method minimizes interference from solvents. Alternatively, Attenuated Total
Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

Predicted IR Data and Interpretation
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Vibrational Mode

Predicted Frequency ] o
Intensity Justification
(cm™)

O-H Stretch

This broad absorption

is characteristic of the

stretching vibration of
3200 - 3600 Strong, Broad

a hydrogen-bonded

hydroxyl group in a

phenol.[4][5]

Aromatic C-H Stretch

These absorptions are
_ typical for C-H
3000 - 3100 Medium _ o .
stretching vibrations in

aromatic rings.

C=C Aromatic Ring
Stretch

Multiple bands in this
region are
characteristic of the
1500 - 1600 Medium to Strong stretching vibrations of
the carbon-carbon
double bonds within

the aromatic rings.[4]

C-O Stretch

The stretching
vibration of the
carbon-oxygen bond
1200 - 1260 Strong in the phenol moiety
gives rise to a strong
absorption in this

region.[4]

C-H Out-of-Plane
Bending

The pattern of these
bands can sometimes
provide information

700 - 900 Strong o
about the substitution
pattern on the

aromatic rings.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://docbrown.info/page06/spectra2/phenol-ir.htm
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expert Insight: The broadness of the O-H stretch is a key diagnostic feature for phenols and is
a direct result of strong intermolecular hydrogen bonding in the solid state. The exact position
and shape of this band can be sensitive to the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for structural confirmation.

Experimental Protocol: lonization and Detection

Electron lonization (El) is a common and effective method for the analysis of relatively volatile
and thermally stable compounds like 4-(3-cresyl)phenol. The sample is introduced into the
mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and
fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-(3-cresyl)phenol is C13H120, with a molecular weight of 184.23
g/mol .

e Molecular lon (M*'): A prominent peak is expected at m/z = 184, corresponding to the intact
radical cation.

o Key Fragmentations: The fragmentation of the molecular ion will likely involve cleavages
characteristic of phenols and biaryl systems.

.
[M - CHs]* Rearrangement #32727]91
m/z = 169

y (Tropylium ion)
.
[ ool T co M-l
m/z = 156
(Molecular lon) JW‘

[CeHsO]*
m/z =93
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Caption: Predicted key fragmentation pathways for 4-(3-cresyl)phenol in EI-MS.

Interpretation of Fragmentation:

Loss of a Methyl Radical (m/z 169): Cleavage of the methyl group from the cresol ring is a
likely fragmentation pathway.

e Loss of Carbon Monoxide (m/z 156): Phenolic compounds often undergo rearrangement and
loss of CO.[6]

o Biaryl Cleavage: Scission of the bond connecting the two aromatic rings can lead to
fragments corresponding to the individual phenol and tolyl moieties (e.g., m/z 93 for the
phenoxy cation).

e Tropylium lon (m/z 91): The formation of the highly stable tropylium ion is a common feature
in the mass spectra of compounds containing a benzyl group or a tolyl group.

Trustworthiness of Data: The predicted fragmentation pattern is based on well-established
fragmentation rules for aromatic and phenolic compounds, providing a high degree of
confidence in the identification of these key fragments.[7][8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-
(3-cresyl)phenol. The detailed interpretation of the expected *H NMR, 3C NMR, IR, and MS
data serves as a valuable resource for scientists working with this compound. The provided
protocols and justifications for experimental choices are grounded in established scientific
principles, ensuring the reliability of the presented information. For definitive structural
confirmation, it is always recommended to acquire experimental data and compare it with the
predictions outlined in this guide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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